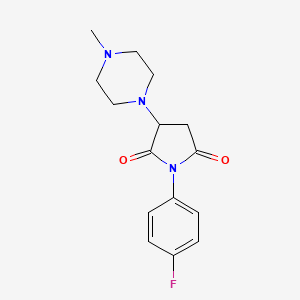

1-(4-Fluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione

Description

1-(4-Fluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative characterized by a fluorinated aromatic ring at position 1 and a methylpiperazine moiety at position 3. This structural framework is common in medicinal chemistry due to its versatility in interacting with biological targets, particularly neurotransmitter receptors and enzymes.

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2/c1-17-6-8-18(9-7-17)13-10-14(20)19(15(13)21)12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUGQZOSAPNDII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine-2,5-dione ring.

Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.

Attachment of the 4-Methylpiperazin-1-yl Group: The final step involves the nucleophilic substitution of the pyrrolidine-2,5-dione core with 4-methylpiperazine, facilitated by a base or an acid catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding carboxylic acids and amines.

The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in a variety of functionalized derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the piperazine moiety contributes to the compound’s pharmacokinetic properties. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Aryl Group Modifications

- 4-Acetylphenyl substituent : Compounds like 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione (e.g., 5d and 5h) exhibit potent GABA-transaminase (GABA-T) inhibition (IC50 values: 100.5 µM and 160.4 µM, respectively), highlighting the role of electron-withdrawing groups in enhancing enzyme inhibition .

- 4-Methoxyphenyl substituent : 1-(4-methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione (MW: 288.34) features a methoxy group, which may improve lipophilicity (logP: 1.08) and blood-brain barrier penetration compared to the fluorophenyl analog .

Heterocyclic Additions

- Indole-containing analogs : 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, such as those in , target 5-HT1A receptors and serotonin transporters (SERT), indicating the importance of aromatic heterocycles in CNS drug design .

Substituent Variations at Position 3

- Piperazine vs. Piperidine : The 4-methylpiperazine group in the target compound contrasts with piperidine in . Piperazine derivatives often exhibit enhanced receptor binding due to their ability to form hydrogen bonds, as seen in dual 5-HT1A/SERT ligands .

- Aryloxy groups : Substitution with 4-bromophenyloxy or salicyldehydeoxy () introduces bulky substituents that may sterically hinder enzyme active sites, contributing to GABA-T inhibition.

Pharmacological and Functional Comparisons

Enzyme Inhibition

- GABA-Transaminase (GABA-T) : Fluorophenyl and acetylphenyl derivatives (e.g., 5d and 5h) inhibit GABA-T with IC50 values comparable to vigabatrin, a clinical anticonvulsant .

- Antimicrobial Activity: Mannich bases like 1-(phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione show moderate activity against E. coli and Bacillus subtilis, though less potent than standard antibiotics .

Receptor Interactions

- 5-HT1A/SERT Dual Targeting : Pyrrolidine-2,5-dione derivatives with arylpiperazine moieties (e.g., ) demonstrate high affinity for 5-HT1A receptors (Ki < 10 nM) and SERT, suggesting utility in depression and anxiety disorders .

Physicochemical Properties

*Estimated based on molecular formula; †Predicted using analogous structures; ‡Approximate based on substituents.

Biological Activity

1-(4-Fluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and pharmacokinetic profiles based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine backbone with a fluorophenyl group and a piperazine moiety, which are known to enhance its biological activity through improved binding affinity to target proteins. The presence of the fluorine atom in the phenyl ring is believed to influence the compound's lipophilicity and, consequently, its bioavailability.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| Non-small cell lung cancer (HOP-62) | 12.53 | 50.68 | 100 |

| CNS cancer (SF-539) | 15.72 | 50.68 | 100 |

| Melanoma (MDA-MB-435) | 22.59 | 50.68 | 100 |

| Ovarian cancer (OVCAR-8) | 27.71 | 50.68 | 100 |

| Prostate cancer (DU-145) | 44.35 | 50.68 | 100 |

| Breast cancer (MDA-MB-468) | 15.65 | 50.68 | 100 |

The compound has shown an average growth inhibition rate across multiple tumor types, indicating its potential as a therapeutic agent .

The mechanism of action involves interaction with specific molecular targets within cancer cells, leading to apoptosis and cell cycle arrest. The fluorophenyl group enhances binding interactions with target proteins, while the piperazine moiety improves solubility and bioavailability. Studies suggest that the compound may inhibit key signaling pathways involved in tumor growth and metastasis.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound:

- Absorption : The presence of the piperazine moiety is expected to facilitate better absorption due to increased solubility.

- Distribution : The lipophilic nature of the fluorophenyl group may allow for extensive tissue distribution.

- Metabolism : Preliminary studies indicate that metabolic pathways may involve cytochrome P450 enzymes.

- Excretion : Further studies are needed to elucidate the excretion pathways and half-life of the compound.

Case Studies

Several case studies have investigated the efficacy of this compound in preclinical models:

- Study on Lung Cancer : A study evaluated the effects of the compound on HOP-62 cells, demonstrating significant cytotoxicity with a GI50 value of approximately 12.53 µM. This study highlighted the potential for developing targeted therapies for lung cancer using this compound .

- Combination Therapy Studies : Research exploring combination therapies has shown that when used alongside traditional chemotherapeutics, this compound can enhance overall treatment efficacy by overcoming resistance mechanisms in various cancer cell lines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Fluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield?

- Methodology : The compound’s synthesis typically involves multi-step reactions, such as:

-

Step 1 : Formation of the pyrrolidine-2,5-dione core via cyclization of maleic anhydride derivatives with fluorophenyl amines under acidic conditions (e.g., acetic acid reflux) .

-

Step 2 : Introduction of the 4-methylpiperazine moiety via nucleophilic substitution or coupling reactions, often using catalysts like Pd or Cu for cross-coupling .

-

Critical Parameters : Temperature (60–120°C), solvent polarity (DMF or THF), and stoichiometric ratios of reactants significantly affect yield. For example, excess piperazine derivatives improve substitution efficiency .

- Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Acid-catalyzed cyclization | 65–75 | Acetic acid, reflux, 4 h | |

| Pd-mediated coupling | 50–60 | Pd(PPh₃)₄, DMF, 80°C |

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, piperazine methyl at δ 2.3 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 347.18) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms the 2,5-dione conformation .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for neurological targets (e.g., serotonin receptors)?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with 5-HT receptors. The fluorophenyl group may engage in π-π stacking with receptor aromatic residues, while the methylpiperazine moiety participates in hydrogen bonding .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ −8 kcal/mol) .

- Validation : Correlate computational predictions with in vitro binding assays (e.g., radioligand displacement in HEK293 cells expressing 5-HT₁A) .

Q. What strategies resolve discrepancies in reported biological activity across structural analogs?

- Case Study : Analogs with methoxy vs. fluoro substituents show varying potency in kinase inhibition assays.

-

Structural Analysis : Fluorine’s electronegativity enhances binding to ATP pockets (e.g., in EGFR kinase), whereas methoxy groups reduce solubility .

-

Experimental Design : Conduct head-to-head assays under standardized conditions (pH 7.4, 37°C) to isolate substituent effects .

- Table 2 : Biological Activity of Analogs

| Substituent | IC₅₀ (nM) for EGFR | Solubility (mg/mL) |

|---|---|---|

| 4-Fluorophenyl | 12 ± 2 | 0.8 |

| 4-Methoxyphenyl | 45 ± 5 | 1.5 |

Q. How do reaction mechanisms differ between conventional batch synthesis and flow chemistry for scaling this compound?

- Batch Synthesis : Limited by heat/mass transfer; side reactions (e.g., piperazine over-alkylation) occur at >100°C .

- Flow Chemistry :

- Advantages : Precise temperature control (±1°C) and rapid mixing reduce side products.

- Optimization : Use a DoE (Design of Experiments) approach to vary residence time (2–10 min) and catalyst loading (1–5 mol%) .

Methodological Considerations

Q. What in vitro models are appropriate for evaluating this compound’s neuropharmacological potential?

- Primary Neuronal Cultures : Assess cytotoxicity (MTT assay) and neurite outgrowth effects at 1–100 µM .

- Receptor Transfected Cells : Use CHO cells expressing D₂ or 5-HT₂A receptors for cAMP or Ca²⁺ flux assays .

Q. How can regioselective functionalization of the pyrrolidine-2,5-dione core be achieved?

- Protection-Deprotection : Temporarily block the 3-position with Boc groups before introducing the 4-methylpiperazine moiety .

- Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) enable enantioselective formation of the pyrrolidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.